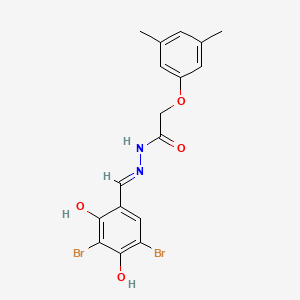
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide, also known as DBDH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development.
Mechanism of Action
The mechanism of action of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide involves its ability to inhibit the activity of key enzymes involved in cell proliferation and survival, such as topoisomerase II and DNA polymerase. This leads to the accumulation of DNA damage and ultimately triggers apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide has been found to exhibit significant biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the activity of key enzymes involved in cell proliferation and survival, and reduce the expression of genes associated with cancer progression. Moreover, N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide has been found to exhibit low toxicity towards normal cells, making it a promising candidate for further development as a cancer therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide in lab experiments is its potent cytotoxicity against a wide range of cancer cell lines. Moreover, N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide exhibits low toxicity towards normal cells, making it a promising candidate for further development as a cancer therapeutic agent. However, one of the limitations of using N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the development of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide as a potential cancer therapeutic agent. One possible direction is to explore the use of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide in combination with other chemotherapeutic agents to enhance its efficacy and reduce the risk of drug resistance. Another direction is to optimize the synthesis method of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide to improve its solubility and bioavailability. Moreover, further studies are needed to investigate the potential applications of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide in other disease conditions, such as inflammation and neurodegenerative disorders.
Conclusion:
In conclusion, N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. Studies have shown that N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide exhibits potent cytotoxicity against a wide range of cancer cell lines, induces apoptosis in cancer cells, and exhibits low toxicity towards normal cells. However, further studies are needed to optimize the synthesis method of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide and investigate its potential applications in other disease conditions.
Synthesis Methods
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide can be synthesized through a multi-step process involving the condensation of 3,5-dibromo-2,4-dihydroxybenzaldehyde and 2-(3,5-dimethylphenoxy)acetic acid hydrazide in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide in its pure form.
Scientific Research Applications
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide has been extensively studied for its potential applications in drug development, particularly in the treatment of cancer. Studies have shown that N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, and liver cancer cells. Moreover, N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide has been found to induce apoptosis in cancer cells by inhibiting the activity of key enzymes involved in cell proliferation and survival.
properties
IUPAC Name |
N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-(3,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br2N2O4/c1-9-3-10(2)5-12(4-9)25-8-14(22)21-20-7-11-6-13(18)17(24)15(19)16(11)23/h3-7,23-24H,8H2,1-2H3,(H,21,22)/b20-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGSNDDFIPSZCD-IFRROFPPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)OCC(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(3,5-dimethylphenoxy)acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-(2-pyridinyl)piperazine](/img/structure/B6125724.png)

![3,4,5-trimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6125733.png)
![methyl 4-{[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B6125746.png)
![6-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6125748.png)
![methyl 6-methyl-2-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6125750.png)
![2-[(5-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6125762.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-[(1-isopropyl-3-pyrrolidinyl)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6125763.png)
![N-(2-chlorobenzyl)-3-[1-(2-methoxybenzoyl)-3-piperidinyl]propanamide](/img/structure/B6125770.png)
![2-[(2-fluorobenzyl)thio]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6125777.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]nicotinamide](/img/structure/B6125786.png)
![2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6125793.png)
![6-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B6125806.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-thiophenecarboxamide](/img/structure/B6125817.png)